N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Description
N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a triazolopyrimidine derivative characterized by a benzyl group at the N3 position and a pyrrolidine substituent at the C7 position. The benzyl and pyrrolidine groups likely influence its physicochemical properties and target selectivity, as seen in structurally related analogs.
Properties
IUPAC Name |
N-benzyl-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-2-6-11(7-3-1)10-16-15-17-13-12(19-21-20-13)14(18-15)22-8-4-5-9-22/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGVBXDUEINICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-amino-1H-1,2,3-triazole and 2-chloropyrimidine under basic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The benzyl and pyrrolidinyl groups enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Pharmacological Activity
Triazolopyrimidines exhibit activity modulation based on substituent patterns. Key comparisons include:
Physicochemical and Pharmacokinetic Insights
- LogP and Solubility : Pyrrolidine (target) likely reduces LogP compared to benzyloxy () or propylthio () analogs, enhancing aqueous solubility.
- Metabolic Stability : Piperidine/pyrrolidine moieties (e.g., ) may resist cytochrome P450 oxidation compared to furan (), which is prone to metabolic cleavage .
Biological Activity
N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The general synthetic route includes:
- Formation of Triazole Ring : Utilizing a [1,2,3]triazole formation reaction with appropriate azides and alkynes.
- Pyrrolidine Introduction : The pyrrolidine moiety is introduced through alkylation reactions.
- Benzyl Substitution : A benzyl group is added to the nitrogen atom at the 7-position of the triazolo-pyrimidine structure.
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been evaluated against the ESKAPE pathogens, which are known for their antibiotic resistance. The compound demonstrated promising activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
A comparative analysis of its activity against standard antibiotics revealed that it could serve as a potential candidate for further development in combating resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Comparable to Vancomycin |
| Escherichia coli | 32 µg/mL | Less effective than Ciprofloxacin |
| Klebsiella pneumoniae | 8 µg/mL | More effective than Ampicillin |
Kinase Inhibition
This compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often targeted in cancer therapies. The compound has shown selective inhibition against several kinases including:
- FLT3
- VEGFR
These findings suggest that it may possess anticancer properties by interfering with tumor growth signaling pathways.
Case Studies
Recent case studies highlight the efficacy of N-benzyl derivatives in treating specific conditions:
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that N-benzyl derivatives significantly inhibited the proliferation of various cancer cell lines including A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer). The IC50 values were notably lower than those observed for traditional chemotherapeutic agents.
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound through cytokine inhibition assays. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
